3-Amino-naphthalene-2-thiol
CAS No.: 126764-61-2
Cat. No.: VC13920045
Molecular Formula: C10H9NS
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126764-61-2 |
|---|---|
| Molecular Formula | C10H9NS |
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | 3-aminonaphthalene-2-thiol |
| Standard InChI | InChI=1S/C10H9NS/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2 |
| Standard InChI Key | AUSYVGSRIHOEPI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)N)S |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-Amino-naphthalene-2-thiol belongs to the class of aminonaphthalenethiols, which are characterized by their fused aromatic rings and dual functional groups. Its IUPAC name is 3-aminonaphthalene-2-thiol, and its structure is distinguished by the positions of the amino and thiol groups (Figure 1). The compound’s planar naphthalene backbone allows for conjugation between the electron-donating amino group and the electron-withdrawing thiol group, influencing its electronic properties and reactivity.
Table 1: Key Molecular Properties of 3-Amino-naphthalene-2-thiol
| Property | Value | Source |
|---|---|---|
| CAS Number | 126764-61-2 | |
| Molecular Formula | ||
| Molecular Weight | 175.25 g/mol | |
| Density | 1.265 g/cm³ | |
| Boiling Point | 346.8°C at 760 mmHg | |
| Flash Point | 163.5°C |
Isomeric and Functional Group Comparisons
The compound is structurally distinct from isomers such as 1-amino-2-naphthalenethiol (CAS 63512-54-9) and 3-amino-2-naphthol (CAS 5417-63-0). For instance, replacing the thiol group in 3-amino-naphthalene-2-thiol with a hydroxyl group yields 3-amino-2-naphthol, which has a molecular weight of 159.18 g/mol and altered solubility profiles . Such substitutions significantly impact hydrogen-bonding capacity and redox behavior, underscoring the importance of functional group positioning in determining chemical behavior .
Synthesis and Reaction Chemistry
Synthetic Routes
A common synthesis involves the reaction of 3-amino-2-naphthalenethiol with acyl chlorides in pyridine to form amide or thioester derivatives. For example, treatment with 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride yields a thioester product, demonstrating the compound’s nucleophilic reactivity at the thiol site.
Reaction Scheme 1: Thioester Formation
Reactivity and Derivative Formation
The amino group participates in electrophilic aromatic substitution reactions, while the thiol group engages in oxidation, alkylation, and metal coordination. These dual reactivities enable the synthesis of diverse derivatives, such as sulfonamides and disulfides, which are explored for applications in catalysis and drug design .
Physicochemical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Functional Groups |
|---|---|---|---|
| 3-Amino-naphthalene-2-thiol | 346.8 | 1.265 | -NH₂, -SH |
| 3-Amino-2-naphthol | N/A | N/A | -NH₂, -OH |
| 1-Amino-2-naphthalenethiol | 346.8 | 1.265 | -NH₂, -SH |
Spectroscopic Characterization
FTIR and Raman Spectroscopy
FTIR spectra of 3-amino-naphthalene-2-thiol show characteristic peaks for N-H stretching (3300–3500 cm⁻¹) and S-H stretching (2550–2600 cm⁻¹). Raman spectra further reveal aromatic C-C vibrations (1600 cm⁻¹) and C-S stretching (700–800 cm⁻¹).
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound are unavailable, related naphthalene derivatives exhibit aromatic proton signals between δ 7.5–8.5 ppm and amino proton signals near δ 5.0 ppm . The thiol proton is typically observed as a broad singlet at δ 1.5–2.5 ppm in -NMR .
Applications in Research and Industry
Pharmaceutical and Dye Synthesis
The compound’s functional groups make it a precursor for heterocyclic compounds used in antimalarial and anticancer agents. Its thiol group also facilitates conjugation with metal nanoparticles for catalytic applications .
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